Kahalalide F

Catalog No.
S633141
CAS No.
149204-42-2
M.F
C75H124N14O16
M. Wt
1477.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kahalalide F

CAS Number

149204-42-2

Product Name

Kahalalide F

IUPAC Name

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C75H124N14O16

Molecular Weight

1477.9 g/mol

InChI

InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1

InChI Key

RCGXNDQKCXNWLO-YUHQQKLOSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C

Synonyms

kahalalide F

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C

Description

The exact mass of the compound Kahalalide F is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 668814. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Kahalalide F is a depsipeptide, a type of molecule containing both peptide (amino acid chains) and ester bonds. It was first isolated from the sacoglossan mollusc Elysia rufescens, which feeds on the green alga Bryopsis sp []. Research has focused on kahalalide F due to its interesting biological activity, particularly its potential as an anti-cancer agent.

Anti-Cancer Properties

The most studied application of kahalalide F lies in its potential to target and inhibit the growth of cancer cells. Studies have shown that kahalalide F disrupts the microtubule network, which is essential for cell division and mitosis []. By interfering with microtubule assembly, kahalalide F can prevent cancer cells from dividing and multiplying.

Kahalalide F is a cyclic depsipeptide originally isolated from the marine mollusk Elysia rufescens. Its molecular formula is C₁₈H₃₃N₅O₇, and it exhibits a unique structure characterized by an ester bond between amino acids and a cyclic arrangement that contributes to its biological activity. This compound has garnered attention for its potential as an antineoplastic agent, particularly in the treatment of solid tumors, and is currently undergoing phase II clinical trials by PharmaMar .

, particularly those involving its ester bonds. The stability of Kahalalide F under different pH conditions has been studied, revealing that it can degrade under acidic or alkaline conditions, which is significant for its formulation and delivery in therapeutic applications . The compound's cyclized form is essential for its biological activity; linear analogs such as Kahalalide G, where the ester bond is hydrolyzed, show no activity .

Kahalalide F exhibits potent cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces oncosis—a form of necrotic cell death—by targeting lysosomes, which is a novel mechanism compared to traditional anticancer agents that typically induce apoptosis . The compound has demonstrated IC₅₀ values ranging from 0.07 µM to 0.28 µM against prostate and breast cancer cells, while non-tumor cells show significantly less sensitivity . Notably, markers for caspase-dependent apoptosis were negative after treatment with Kahalalide F, further indicating its unique mode of action .

The synthesis of Kahalalide F has evolved significantly since its initial isolation. Initially extracted from marine sources using silica flash column chromatography and high-performance liquid chromatography (HPLC), recent advancements have led to solid-phase synthesis techniques that allow for the creation of various analogs . The total synthesis process has highlighted the importance of specific stereochemical configurations in maintaining biological activity, revealing that even minor modifications can lead to diminished efficacy .

Kahalalide F is primarily being investigated for its antitumor properties, with applications extending to potential treatments for various cancers and psoriasis . Its unique mechanism of inducing oncosis makes it a candidate for further exploration in cancer therapies where traditional treatments may fail.

Studies have shown that Kahalalide F interacts with cellular membranes and organelles, leading to significant morphological changes in treated cells. Electron microscopy has revealed cytoplasmic swelling and vesiculation of organelles following exposure to Kahalalide F, which supports its classification as an oncosis-inducing agent . Additionally, interactions with micelles have been observed through NMR spectroscopy, indicating that the peptide can form stable aggregates in solution under certain conditions .

Kahalalide F shares structural similarities with several other cyclic peptides and depsipeptides. Here are some notable compounds for comparison:

Compound NameStructure TypeBiological ActivityUnique Features
Kahalalide GLinear depsipeptideNo significant activityHydrolyzed ester bond
Didemnin BCyclic depsipeptideAntitumor activityTargets protein synthesis
AplidineCyclic depsipeptideAntineoplastic propertiesInduces apoptosis via different pathways
ZalypsisCyclic peptideAntiviral and antitumor effectsUnique mechanism involving viral replication

Kahalalide F's unique cyclized structure and specific mode of action set it apart from these similar compounds, particularly in its ability to induce oncosis rather than apoptosis or other forms of cell death.

XLogP3

7.4

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

14

Exact Mass

1476.93197392 g/mol

Monoisotopic Mass

1476.93197392 g/mol

Heavy Atom Count

105

UNII

BQD6E2ZXEA

Wikipedia

Kahalalide f

Dates

Modify: 2023-07-17

Explore Compound Types